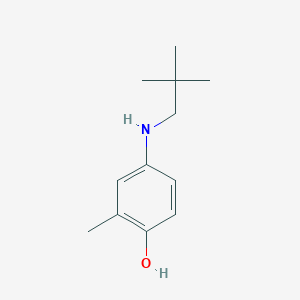

2-Methyl-4-(neopentylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethylpropylamino)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-7-10(5-6-11(9)14)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJGEAWNKWVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378755-92-0 | |

| Record name | 4-[(2,2-dimethylpropyl)amino]-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Methyl 4 Neopentylamino Phenol

Mechanistic Pathways of Aminophenol Formation

The synthesis of substituted aminophenols like 2-Methyl-4-(neopentylamino)phenol can be achieved through several routes, most notably via the amination of a corresponding substituted phenol (B47542).

The hydroxyl (-OH), methyl (-CH₃), and neopentylamino (-NHCH₂C(CH₃)₃) groups all play a crucial role in the reactivity of the aromatic ring. Both the hydroxyl and amino groups are powerful activating groups in electrophilic aromatic substitution reactions, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves on the ring.

The methyl group is also an activating, ortho, para-directing group, albeit weaker than the hydroxyl and amino groups. In this compound, the positions ortho to the powerfully activating hydroxyl group are position 6 and position 2 (which is already substituted with a methyl group). The position para to the hydroxyl group is occupied by the neopentylamino group. The positions ortho to the neopentylamino group are positions 3 and 5. The position para to the amino group is occupied by the hydroxyl group.

The combined effect of these groups makes the aromatic ring highly nucleophilic and susceptible to electrophilic attack, particularly at the vacant positions 3, 5, and 6. The steric bulk of the neopentyl group can influence the regioselectivity of incoming electrophiles, potentially hindering attack at the adjacent position 3 and 5.

Table 1: Activating and Directing Effects of Substituents on an Aromatic Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | Electron-donating (resonance) | Strongly Activating | ortho, para |

| -NHR | Electron-donating (resonance) | Strongly Activating | ortho, para |

| -CH₃ | Electron-donating (hyperconjugation) | Weakly Activating | ortho, para |

The formation of arylamines from phenols can be achieved through catalytic amination reactions. acs.org Recent studies have explored the reductive amination of phenolics using catalysts like Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C). csic.escsic.es The mechanism generally involves the initial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate. This ketone then reacts with an amine via nucleophilic attack to form an imine, which is subsequently hydrogenated to yield the secondary amine product. csic.escsic.es

Kinetic studies on the amination of phenol with cyclohexylamine (B46788) have revealed reaction orders between 0.4 and 0.7 for hydrogen, suggesting its dissociative adsorption on the catalyst surface. csic.escsic.es The reaction order for phenol was found to be between 1 and 1.8, indicating its participation in the hydrogenation step. The apparent activation energies for this process were determined to be 37 kJ/mol on Pd/C and 10 kJ/mol on Rh/C. csic.escsic.es The nature of the substituents on the phenolic ring can influence the rate of amination.

Reactivity Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in both electrophilic aromatic substitution and reactions involving the hydroxyl group itself.

As mentioned, the hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). fiveable.me Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The directing influence of the existing substituents will determine the position of the incoming electrophile. In the case of this compound, the positions ortho to the hydroxyl group (position 6) and ortho to the amino group (positions 3 and 5) are the most likely sites for substitution. The steric hindrance from the bulky neopentyl group might favor substitution at position 6.

The phenolic hydroxyl group can undergo esterification and etherification. Esterification is typically carried out by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). nih.gov The mechanism often involves the activation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen. thieme-connect.com

Etherification, such as in the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an ether. youtube.com The reactivity in both esterification and etherification can be influenced by the steric hindrance around the hydroxyl group. thieme-connect.comresearchgate.net For hindered phenols, specific reagents and conditions, such as using amide acetals, may be required to achieve high yields. thieme-connect.comthieme-connect.comresearchgate.net

Reactivity Studies of the Secondary Amine Group

The secondary amine group in this compound is also a site of significant reactivity. Arylamines can undergo a variety of reactions, including alkylation, acylation, and reactions involving the formation of diazonium salts. fiveable.me

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides in alkylation reactions, although over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility. libretexts.org Acylation of the amine with acid chlorides or anhydrides readily forms amides. libretexts.org This reaction is often used as a method to protect the amine group or to moderate its activating effect in electrophilic aromatic substitution. libretexts.org

In acidic conditions, the amino group can be protonated, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.org The nucleophilicity of the amino group versus the phenolic hydroxyl group can be tuned by adjusting the reaction conditions (e.g., pH). researchgate.net In neutral or basic media, the amino group is generally more nucleophilic.

Alkylation and Acylation Processes

The alkylation and acylation of aminophenols are fundamental reactions that target the nucleophilic centers of the molecule: the hydroxyl group (O-alkylation/acylation) and the amino group (N-alkylation/acylation). In the case of this compound, the presence of both a phenolic hydroxyl group and a secondary amino group offers multiple potential reaction sites. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (solvent, temperature, catalyst), and the relative nucleophilicity of the oxygen and nitrogen atoms.

Alkylation:

The alkylation of phenols, often achieved via the Williamson ether synthesis, typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. For aminophenols, the amino group can also undergo alkylation. The relative reactivity of the hydroxyl and amino groups is pH-dependent. In basic conditions, the phenolic proton is preferentially removed, favoring O-alkylation. In contrast, under neutral or acidic conditions, the amino group is more nucleophilic, potentially leading to N-alkylation.

Studies on the alkylation of related phenol derivatives under phase transfer catalysis conditions have provided insights into the kinetics and mechanisms of these reactions. atlantis-press.com For sterically hindered phenols, the reaction kinetics can be influenced by the formation of phenoxide dimers or complexes with polar solvents. figshare.com The neopentyl group on the nitrogen atom in this compound introduces significant steric hindrance, which would likely influence the rate and outcome of further N-alkylation.

Acylation:

Acylation of this compound can similarly occur at either the hydroxyl or the amino group, yielding an ester or an amide, respectively. The Friedel-Crafts acylation, which involves an acyl group adding to the aromatic ring, is also a possibility, though the existing substituents on the ring will direct the position of acylation. acs.orgosti.gov Generally, the amino group is a stronger nucleophile than the hydroxyl group, suggesting that N-acylation would be the kinetically favored process. However, O-acylation can be promoted under specific conditions, such as using a non-nucleophilic base to selectively deprotonate the phenol.

A plausible mechanism for the acylation of aminophenols involves the nucleophilic attack of the nitrogen or oxygen atom on the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). mdpi.com This is followed by the elimination of a leaving group to form the final product. Solvent- and catalyst-free methods for the acetylation of phenols and amines have been developed, offering efficient and environmentally benign alternatives. mdpi.com

Table 1: Comparison of Nucleophilic Sites for Alkylation and Acylation

| Reaction | Nucleophilic Site | Influencing Factors | Expected Product |

|---|---|---|---|

| Alkylation | Phenoxide (O-alkylation) | Basic conditions, less sterically hindered | Aryl ether |

| Amino group (N-alkylation) | Neutral/acidic conditions, less sterically hindered | Tertiary amine | |

| Acylation | Amino group (N-acylation) | Kinetically favored due to higher nucleophilicity | Amide |

| Hydroxyl group (O-acylation) | Thermodynamically favored under certain conditions | Ester | |

| Aromatic Ring (C-acylation) | Lewis acid catalyst, activating groups on the ring | Acyl-substituted phenol |

Formation of Imine and Schiff Base Derivatives

Imines are characterized by a carbon-nitrogen double bond and are typically formed from the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com Schiff bases are a subclass of imines where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. nih.gov

The compound this compound contains a secondary amine functionality (-NH-). The reaction of a secondary amine with an aldehyde or ketone does not lead to a stable neutral imine. Instead, the reaction typically proceeds through a carbinolamine intermediate to form an iminium ion . libretexts.org This iminium ion can then be deprotonated at an adjacent carbon to form an enamine , provided there is a proton available on an alpha-carbon. libretexts.org

The general mechanism for the reaction of a secondary amine with a carbonyl compound is as follows:

Nucleophilic addition: The lone pair of the secondary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine.

Protonation of the hydroxyl group: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a positively charged iminium ion.

Deprotonation: A base removes a proton from a carbon atom adjacent to the carbon-nitrogen double bond, leading to the formation of a neutral enamine. libretexts.org

Therefore, the reaction of this compound with an aldehyde or ketone would be expected to yield an enamine derivative, not a traditional Schiff base. The synthesis of Schiff bases generally requires a primary amine. For instance, Schiff bases have been synthesized from the condensation of various primary amines with aldehydes like vanillin. nih.gov

Table 2: Expected Products from the Reaction of Amines with Carbonyls

| Amine Type | Carbonyl Compound | Intermediate | Final Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde/Ketone | Carbinolamine | Imine/Schiff Base |

| Secondary Amine (R₂NH) (e.g., this compound) | Aldehyde/Ketone | Carbinolamine, Iminium ion | Enamine |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Methyl 4 Neopentylamino Phenol

X-ray Crystallography for Definitive Solid-State Structure Determination

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 2-Methyl-4-(neopentylamino)phenol, featuring a hydroxyl group, a secondary amino group, and an aromatic ring, allows for a variety of intermolecular interactions that govern its solid-state architecture. The most significant of these are hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The primary and most influential intermolecular interaction in aminophenols is hydrogen bonding. slideshare.net The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the secondary amino (-NH) group also acts as both a donor and an acceptor. purdue.edukhanacademy.org This dual functionality leads to the formation of extensive and often complex hydrogen-bonding networks.

In the case of this compound, several hydrogen bonding motifs are conceivable:

O–H···N: The hydroxyl proton can form a strong hydrogen bond with the nitrogen atom of a neighboring molecule.

N–H···O: Conversely, the amino proton can interact with the oxygen atom of an adjacent molecule.

O–H···O: intermolecular hydrogen bonds can also form between the hydroxyl groups of two molecules.

N–H···N: Similarly, the amino groups can engage in hydrogen bonding with each other.

The presence of these interactions is a defining feature of the crystal structures of related compounds. For instance, in p-aminophenol, each molecule is hydrogen-bonded to six others, creating a robust three-dimensional network. researchgate.net In substituted aminophenols, such as 4-amino-2,6-dichlorophenol, O–H···N and N–H···O hydrogen bonds are observed to form infinite chains and sheets, demonstrating the structure-directing role of these interactions. slideshare.net

The bulky neopentyl group attached to the nitrogen atom in the title compound is expected to introduce significant steric hindrance. This bulkiness will likely influence the geometry of the hydrogen bonds and may prevent the formation of the highly saturated, compact hydrogen-bonding networks observed in less sterically hindered analogs like p-aminophenol. slideshare.net

π-π Stacking:

The electronic nature of the substituents on the phenol (B47542) ring can modulate the strength and geometry of these interactions. The electron-donating methyl group and amino group may influence the electron density of the aromatic ring, which in turn affects its stacking behavior. While weaker than hydrogen bonds, π-π interactions are a significant directional force in the packing of aromatic molecules. nih.gov

Crystal Packing and Supramolecular Assembly

It is likely that the primary hydrogen bond donors and acceptors (the -OH and -NH groups) will form chains or sheets. These extended structures will then be arranged in three dimensions, with the aromatic rings potentially oriented to allow for π-π stacking between adjacent chains or sheets. The bulky neopentyl groups would likely be oriented to minimize steric clash, possibly segregating into lipophilic domains within the crystal lattice.

While the precise crystallographic parameters for this compound are not documented, the following table presents the crystallographic data for a related substituted aminophenol, 4-amino-2,6-dichlorophenol, to illustrate the type of structural information obtained from X-ray diffraction studies. slideshare.net

| Crystallographic Parameter | Value for 4-amino-2,6-dichlorophenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064 |

| b (Å) | 11.7569 |

| c (Å) | 13.2291 |

| β (°) | 96.760 |

This data is provided for illustrative purposes to show typical crystallographic parameters for a substituted aminophenol and does not represent the actual data for this compound.

The supramolecular assembly of this compound is therefore anticipated to be a complex, three-dimensional architecture resulting from a hierarchy of intermolecular forces. Strong hydrogen bonds will likely form the primary structural motifs, which are then organized into a larger crystalline lattice influenced by weaker π-π stacking and van der Waals interactions, with the steric bulk of the neopentyl group playing a crucial role in the final packing arrangement.

Theoretical and Computational Investigations of 2 Methyl 4 Neopentylamino Phenol

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Stability

Density Functional Theory (DFT) Studies on Molecular Properties

Furthermore, DFT calculations can elucidate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rjpn.org For phenolic compounds, electron-donating groups like the amino and methyl groups tend to raise the HOMO energy, making the compound more susceptible to electrophilic attack. mdpi.com

Illustrative DFT Calculated Geometrical Parameters:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.365 Å |

| O-H | 0.963 Å | |

| C-N | 1.401 Å | |

| C-C (aromatic) | 1.390 - 1.405 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-N | 121.0° | |

| C-C-C (aromatic) | 118.5 - 121.5° |

This data is illustrative and based on calculations for 2-amino-4-methylphenol (B1222752).

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise energy and stability calculations. acs.org

For 2-Methyl-4-(neopentylamino)phenol, ab initio calculations would be instrumental in refining the understanding of its stability. For instance, comparing the energies of different conformers can definitively identify the global minimum energy structure. Ab initio methods are also crucial for studying reaction mechanisms where high accuracy is needed to determine activation barriers and transition state geometries. rsc.orgacs.org Studies on similar phenolic compounds have shown that ab initio calculations can provide benchmark data for assessing the reliability of more computationally efficient DFT methods. nih.gov

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound, particularly due to the rotatable bonds of the neopentylamino group, necessitates a thorough conformational analysis. This involves exploring the potential energy surface (PES) to identify all stable conformers and the energy barriers between them. arxiv.org

The bulky tert-butyl group within the neopentyl substituent creates significant steric hindrance, which heavily influences the preferred orientation of the neopentylamino group relative to the phenol (B47542) ring. researchgate.netcdnsciencepub.com Computational methods for conformational searching, such as systematic searches, stochastic methods (like Monte Carlo), or molecular dynamics simulations, are employed to map out the conformational landscape. nih.govfrontiersin.orgresearchgate.netmun.ca

The results of a conformational analysis would reveal the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's average properties and its behavior in different environments. For flexible molecules, identifying the global minimum energy conformation and other low-energy conformers is key to predicting their biological activity and chemical reactivity. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of O-H, N-H, and C-H bonds. Comparing the calculated spectrum with an experimental one allows for the detailed assignment of the observed spectral bands. semanticscholar.orgnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other systematic errors in the computational methods. aip.org

Illustrative Calculated vs. Experimental Vibrational Frequencies:

The following table provides an illustrative comparison of calculated (scaled) and experimental vibrational frequencies for key functional groups in a related aminophenol.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3630 | 3628 |

| N-H symmetric stretch | 3380 | 3375 |

| N-H asymmetric stretch | 3465 | 3460 |

| C-H aromatic stretch | 3050-3100 | 3040-3090 |

| C-O stretch | 1260 | 1265 |

This data is illustrative and based on studies of other aminophenols. bohrium.comaip.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These calculations can help in the assignment of complex NMR spectra and provide further validation of the calculated molecular structure.

Computational Modeling of Reaction Pathways, Intermediates, and Transition States

Computational chemistry plays a vital role in modeling the reaction pathways of this compound. This includes identifying potential intermediates and the transition states that connect them, providing a detailed picture of the reaction mechanism at the molecular level.

For phenolic compounds, oxidation reactions are of significant interest. bohrium.comresearchgate.nettandfonline.comnih.govnjit.edu Computational modeling can be used to study the mechanism of oxidation of this compound, for example, by hydroxyl radicals. This would involve calculating the energy profile of the reaction, including the activation energies for the formation of various intermediates such as phenoxy radicals.

Another important class of reactions for phenols is electrophilic aromatic substitution. chemrxiv.orgchemrxiv.orgirjet.net The directing effects of the hydroxyl, methyl, and neopentylamino substituents on the aromatic ring determine the regioselectivity of these reactions. Computational models can predict the most likely sites of electrophilic attack by calculating the relative energies of the corresponding intermediates (sigma complexes). The electron-donating nature of all three substituents would likely activate the ring towards electrophilic substitution, with the ortho and para positions relative to the powerful activating amino group being the most favored, while considering steric hindrance from the methyl and neopentyl groups.

Applications of 2 Methyl 4 Neopentylamino Phenol in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of hydroxyl, amino, and methyl groups on the aromatic ring makes 2-Methyl-4-(neopentylamino)phenol a valuable building block in the multi-step synthesis of elaborate chemical structures. The reactivity of these functional groups can be precisely controlled to construct larger, more complex molecular frameworks.

Precursor for the Synthesis of Complex Organic Molecules and Fine Chemicals

The synthesis of p-aminophenol derivatives is a cornerstone of modern organic synthesis, providing access to a wide array of bioactive molecules and materials. acs.org The compound this compound fits within this class and serves as a crucial starting point for creating more complex structures. For instance, research has demonstrated the synthesis of various p-alkylaminophenols through a hypervalent iodine-mediated reaction, which allows for the selective formation of a C(aryl)-N bond. acs.org In a notable example, neopentylamine (B1198066) was successfully coupled to form a p-alkylaminophenol derivative, highlighting the feasibility of incorporating the neopentylamino moiety into larger molecules. acs.org

The general synthetic utility of aminophenols extends to their use as precursors for pharmaceuticals and other fine chemicals. researchgate.net The presence of the reactive amino and hydroxyl groups allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions, enabling the construction of diverse molecular architectures. The methyl group on the ring further influences the electronic properties and steric environment, which can be exploited to achieve specific outcomes in complex syntheses.

Building Block for Novel Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The development of efficient methods for their synthesis is a major focus of contemporary organic chemistry. Aminophenols, including this compound, are valuable precursors for these ring systems. rsc.orgmit.edu

The inherent functionality of this compound allows it to participate in various cyclization reactions. For example, the amino and hydroxyl groups can react with suitable bifunctional reagents to form heterocyclic rings such as benzoxazoles or phenoxazines. The synthesis of nitrogen heterocycles can be achieved through strategies like intramolecular hydroamination, where a metal catalyst facilitates the addition of the N-H bond across a carbon-carbon multiple bond within the same molecule. nih.gov While direct examples using this compound are specific, the principles established with similar aminophenol and aminoalkene substrates demonstrate the potential for this compound to serve as a key building block for a variety of nitrogen-containing heterocyclic structures. mit.edunih.gov

Utilization as a Ligand in Coordination Chemistry

The ability of this compound to act as a ligand—a molecule that binds to a central metal atom to form a coordination complex—opens up a vast area of research in inorganic and materials chemistry. ugm.ac.idderpharmachemica.com The nitrogen of the amino group and the oxygen of the hydroxyl group can both donate lone pairs of electrons, allowing the molecule to chelate, or bind, to a metal ion at two points. This bidentate chelation often leads to the formation of stable, well-defined metal complexes with unique properties. bohrium.comacs.org

Design and Synthesis of Metal Complexes with Various Metal Ions (e.g., Fe(III), Cu(II), Pd(II))

Aminophenol-based ligands have been extensively used to synthesize a wide range of metal complexes with transition metals such as iron, copper, and palladium. derpharmachemica.combohrium.comderpharmachemica.com The bulky neopentyl group in this compound can play a crucial role in the design of these complexes. It can influence the solubility of the complex, prevent the formation of unwanted polymeric structures, and create a specific steric environment around the metal center, which can in turn affect the complex's reactivity and catalytic activity. mdpi.com

The synthesis of these complexes typically involves reacting this compound with a metal salt in a suitable solvent. ugm.ac.idnih.gov The resulting complexes can vary in structure and nuclearity (the number of metal atoms in the complex), from simple mononuclear species to more complex polynuclear clusters. mdpi.com For example, research on related aminophenol ligands has shown the formation of complexes with metals like Cu(II), Co(II), Ni(II), and Pd(II), demonstrating the versatility of this ligand class. ugm.ac.idderpharmachemica.comresearchgate.net

Investigation of Chelation Behavior and Coordination Geometries

Aminophenol ligands can coordinate to metals in different ways. They can act as neutral molecules or be deprotonated at the phenolic hydroxyl group to form an aminophenolate ligand, which binds as an anion. The coordination geometry around the metal center can vary widely, including common arrangements like octahedral, square planar, or trigonal bipyramidal, depending on the metal ion, the other ligands present, and the reaction conditions. scielo.org.zascirp.org For example, studies on similar Schiff base ligands derived from phenols have shown that the coordination environment can range from nine-coordinate muffin geometries with lanthanide ions to six-coordinate octahedral geometries. scielo.org.zaiaea.org The specific geometry of a complex is a key determinant of its physical and chemical properties, including its magnetic behavior and catalytic potential. mdpi.com

Below is a table summarizing typical coordination geometries observed for metal complexes with aminophenol and related ligands.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Fe(III) | 6 | Octahedral |

| Pd(II) | 4 | Square Planar |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zn(II) | 4 | Tetrahedral |

This table is a generalized representation based on common findings in coordination chemistry with aminophenol-type ligands. ugm.ac.idresearchgate.netiitkgp.ac.inasianpubs.org

Catalytic Applications of Metal Complexes Derived from this compound

A significant driving force for the synthesis of new metal complexes is the search for efficient and selective catalysts for important chemical transformations. derpharmachemica.comrsc.org Metal complexes featuring aminophenol-based ligands have shown promise as catalysts in a variety of reactions, particularly oxidation reactions. derpharmachemica.combohrium.com

One area of intense research is the development of synthetic catalysts that mimic the function of metalloenzymes. For example, the enzyme phenoxazinone synthase, which contains a copper active site, catalyzes the aerobic oxidation of o-aminophenols. mdpi.comiitkgp.ac.in Researchers have successfully created copper complexes with aminophenol-type ligands that can mimic this activity, converting o-aminophenols into 2-aminophenoxazin-3-one. researchgate.netua.pt The catalytic efficiency of these complexes is often related to the specific structure and electronic properties of the ligand and the metal center.

The general utility of transition metal complexes with aminophenol ligands in catalysis is well-documented. derpharmachemica.comderpharmachemica.com These catalysts have been applied in processes such as alcohol oxidation and C-H amination. derpharmachemica.com The redox-active nature of the aminophenol ligand itself can play a crucial role, allowing the ligand to act as an electron reservoir and facilitate multi-electron transformations at the metal center. derpharmachemica.combohrium.com This cooperative effect between the metal and the ligand is a key principle in the design of modern catalysts. While specific catalytic studies on complexes of this compound are an area for future exploration, the established reactivity of related systems strongly suggests their potential in homogeneous catalysis. derpharmachemica.comderpharmachemica.com

Asymmetric Catalysis and Enantioselective Transformations

The chiral environment that could be created around a metal center by a ligand derived from this compound makes it a theoretical candidate for asymmetric catalysis. The development of chiral ligands is crucial for enantioselective transformations, which are vital in the synthesis of pharmaceuticals and other fine chemicals. While no specific studies detailing the use of this compound in asymmetric catalysis have been identified, its structure is analogous to other phenols and amines that have been successfully used in the development of chiral catalysts.

Oxidation and Reduction Catalysis

Phenolic compounds are known to act as ligands in various oxidation and reduction catalysts. The phenol (B47542) group in this compound can coordinate to a metal center, and the electronic properties of the catalyst can be tuned by the substituents on the aromatic ring. The neopentylamino group, with its steric bulk, could influence the selectivity of catalytic reactions. For instance, in oxidation catalysis, it might direct the oxidant to a specific site on a substrate. Similarly, in reduction catalysis, it could play a role in the stereoselective reduction of functional groups.

Potential in Advanced Materials Science

The bifunctional nature of this compound, possessing both a reactive phenol and a secondary amine, suggests its utility in the synthesis of novel materials.

Monomer or Modifier in Polymer Synthesis for Functional Materials

This compound could potentially serve as a monomer in the synthesis of new polymers. The phenol and amine functionalities offer sites for polymerization, leading to the formation of polyesters, polyamides, or other polymer architectures. The incorporation of the neopentyl group into the polymer backbone could impart specific properties such as increased solubility in organic solvents, modified thermal stability, and altered mechanical properties. Furthermore, it could be used as a modifier for existing polymers, where it is grafted onto a polymer chain to introduce new functionalities.

Components in Optoelectronic or Supramolecular Materials

The aromatic nature of this compound, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, suggests its potential use in the construction of optoelectronic and supramolecular materials. The electron-donating properties of the phenol and amino groups can influence the electronic structure of materials, which is a key factor in optoelectronic applications. In supramolecular chemistry, the directed non-covalent interactions of the molecule could be exploited to build complex, self-assembled structures with specific functions.

Advanced Analytical Methodologies for 2 Methyl 4 Neopentylamino Phenol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Methyl-4-(neopentylamino)phenol from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. nih.govlcms.cz Its application to this compound can be enhanced by coupling it with various detectors to improve sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common and robust method for detecting aromatic compounds like this compound. epa.gov The method's sensitivity can be significantly improved through pre-column derivatization with a UV-absorbing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). nkust.edu.tw This process can be optimized by adjusting reaction conditions to ensure complete derivatization. nkust.edu.tw

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, often in conjunction with pre-column derivatization using a fluorescent labeling reagent. sadil.ws This approach is particularly useful for detecting trace amounts of phenolic compounds in various samples. sadil.ws

Electrochemical Detection: Electrochemical detection offers high sensitivity for electroactive compounds like phenols. researchgate.net This method can be used with HPLC to determine phenolic compounds at very low concentrations, such as the nanogram per liter level in water samples. researchgate.net

A comparison of typical HPLC parameters for the analysis of phenolic compounds is presented in Table 1.

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Reversed-phase C18 | scielo.br |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with acid modifier | epa.govexplorationpub.com |

| Flow Rate | 0.3 - 1.0 mL/min | epa.govscielo.brexplorationpub.com |

| Detection | UV, Fluorescence, Electrochemical | epa.govsadil.wsresearchgate.net |

Gas Chromatography (GC) and Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. matec-conferences.orgresearchgate.net

GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the sensitive and selective analysis of complex mixtures. matec-conferences.org For non-volatile or thermally labile compounds, derivatization is often necessary to improve their volatility and thermal stability. mdpi.com Common derivatization reagents for phenols include acetic anhydride (B1165640) and heptafluoro-n-butyryl (HFB) chloride. mdpi.comnih.gov The use of automated thermal desorption (TD) with GC-MS can further enhance the analysis of phenols in air samples by automating sample preparation and improving reproducibility. matec-conferences.org

Key parameters for GC-MS analysis of phenolic compounds are summarized in Table 2.

Table 2: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Fused-silica capillary column (e.g., DB-5) | epa.gov |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless or direct injection | irjet.net |

| Temperature Program | Ramped temperature program (e.g., 50°C to 300°C) | mdpi.com |

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which combine two or more analytical methods, provide enhanced capabilities for the comprehensive analysis of this compound, especially in complex matrices.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis and Identification

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the trace analysis and identification of compounds in complex mixtures. nih.gov This method is particularly valuable for metabolomic studies and the analysis of low-level analytes. explorationpub.com The use of atmospheric pressure ionization techniques, such as electrospray ionization (ESI), allows for the sensitive detection and positive identification of metabolites. nih.gov The initial step in interpreting the mass spectra is determining the molecular weight from the protonated molecule [M+H]+. nih.gov

HPLC-Solid Phase Extraction-NMR-Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) for Structural Elucidation in Complex Matrices

For unambiguous structural elucidation, the powerful hyphenated technique of HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance-Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) can be employed. This advanced approach combines the separation power of HPLC with the structural information provided by NMR and the accurate mass measurements of TOF-MS. mdpi.com The SPE step allows for the trapping and concentration of the analyte of interest, facilitating the acquisition of high-quality NMR spectra. chromatographyonline.com This technique is particularly useful for the structural characterization of unknown compounds or metabolites directly from complex mixtures, such as crude extracts or biological fluids. chromatographyonline.commdpi.com

Advanced Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step in the analytical workflow for this compound, as it can significantly impact the accuracy and sensitivity of the analysis. Derivatization is a key strategy used to enhance the detectability and chromatographic behavior of the analyte.

Derivatization modifies the chemical structure of the target compound to improve its analytical properties. researchgate.net For HPLC analysis, derivatization can introduce chromophores or fluorophores to enhance UV or fluorescence detection. sci-hub.se For GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds like phenols. mdpi.com

Common derivatization strategies for phenolic compounds include:

Acylation: Using reagents like acetic anhydride to form ester derivatives. mdpi.com

Alkylation: For instance, using diazomethane (B1218177) to form methyl ethers. epa.gov

Silylation: Employing silylating agents to create more volatile derivatives.

Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) for electron capture detection in GC. itesm.mx

In some cases, in situ derivatization, where the reaction occurs directly within the sample matrix or during injection, can simplify the workflow and is suitable for high-throughput analysis. mdpi.comacs.org The choice of derivatization reagent and reaction conditions depends on the analyte, the matrix, and the analytical technique being used. sci-hub.se Greener derivatization approaches, which utilize less hazardous reagents and more efficient energy sources, are also being explored. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(neopentylamino)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on 2-methyl-4-nitrophenol, where the nitro group is reduced to an amine, followed by alkylation with neopentyl bromide. Protective groups (e.g., acetyl) may stabilize intermediates during reduction. Optimization includes:

- Catalysts : Use Pd/C or Raney Ni for hydrogenation under 1–3 atm H₂ .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency.

- Temperature : Controlled heating (80–100°C) minimizes side reactions.

Characterization via ¹H/¹³C NMR (amide proton signals at δ 6.5–7.5 ppm) and FT-IR (N-H stretch at ~3300 cm⁻¹) confirms structural integrity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar phenolic derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z [M+H]⁺ corresponding to C₁₂H₂₀N₂O (calc. 208.1576). Isotopic patterns differentiate neopentylamino groups from linear alkyl chains .

- UV-Vis Spectroscopy : A bathochromic shift in λmax (~280 nm) occurs due to conjugation between the aromatic ring and amino group, contrasting with non-amino-substituted phenols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of airborne particles.

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron correlation and charge distribution. The Colle-Salvetti correlation-energy formula aids in refining local kinetic-energy density .

- Key Outputs :

- HOMO-LUMO gaps : Predict redox behavior (e.g., ΔE ≈ 4.5 eV suggests stability against electrophilic attack).

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between the neopentylamino group and aromatic π-system .

Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Refine structures using SHELXL (space group P2₁/c) with anisotropic displacement parameters .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions) and predict supramolecular assembly .

Q. How do substituent effects influence the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Hyperpolarizability Calculations : Use finite-field DFT to compute βtot (first hyperpolarizability). The neopentylamino group enhances electron donor capacity, increasing βtot by 30% compared to methylamino analogs .

- Experimental Validation : Employ Kurtz-Perry powder tests with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.